An In-depth Technical Guide to 5,5-Dimethylpiperidin-2-one: Structure, Properties, and Synthetic Insights
An In-depth Technical Guide to 5,5-Dimethylpiperidin-2-one: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5-Dimethylpiperidin-2-one, a six-membered lactam, represents a valuable heterocyclic scaffold with emerging significance in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, structural features, and potential synthetic routes. While detailed experimental data for this specific compound remains somewhat elusive in publicly accessible literature, this document consolidates available information, draws logical inferences from related structures, and outlines prospective avenues for its synthesis and characterization. Its utility as a building block in the development of selective allosteric modulators for the metabotropic glutamate receptor 5 (mGluR5) underscores its potential in the design of novel therapeutics for neurological disorders.
Introduction: The Piperidinone Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties and biological activity. The introduction of a carbonyl group to form a piperidin-2-one, also known as a δ-valerolactam, imparts a polar amide functionality, influencing solubility, hydrogen bonding capabilities, and metabolic stability. These characteristics make piperidinone derivatives attractive scaffolds in drug discovery.[2] The strategic placement of substituents, such as the gem-dimethyl group at the 5-position in 5,5-dimethylpiperidin-2-one, can introduce conformational rigidity and influence binding interactions with biological targets.
Molecular Structure and Chemical Properties
5,5-Dimethylpiperidin-2-one is a solid at room temperature with the fundamental properties outlined below.
Core Structure
The molecule consists of a six-membered piperidine ring containing a lactam (cyclic amide) functionality at the 2-position and a gem-dimethyl substitution at the 5-position.
Caption: 2D Chemical Structure of 5,5-Dimethylpiperidin-2-one.
Physicochemical Properties
While comprehensive experimental data is not widely published, some key properties have been reported or can be calculated.
| Property | Value | Source |
| CAS Number | 4007-79-8 | Biosynth[3] |
| IUPAC Name | 5,5-dimethylpiperidin-2-one | BOC Sciences[4] |
| Molecular Formula | C₇H₁₃NO | BOC Sciences[4] |
| Molecular Weight | 127.18 g/mol | BOC Sciences[4] |
| Melting Point | 123 °C | Biosynth[5] |
| Boiling Point | Not reported | |
| Solubility | Not reported | |
| LogP (calculated) | 1.19850 | BOC Sciences[4] |
| Topological Polar Surface Area | 29.1 Ų | BOC Sciences[4] |
The calculated LogP suggests a moderate lipophilicity, which is often a desirable trait in drug candidates for balancing membrane permeability and aqueous solubility. The topological polar surface area is indicative of its potential for hydrogen bonding, a key interaction in molecular recognition.
Prospective Synthetic Strategies
The synthesis of 5,5-dimethylpiperidin-2-one is not extensively detailed in the literature. However, established methods for the synthesis of lactams, particularly piperidinones, provide logical and viable routes. The two most probable synthetic pathways are the Beckmann rearrangement and the Schmidt reaction.
Beckmann Rearrangement of 4,4-Dimethylcyclopentanone Oxime
The Beckmann rearrangement is a classic and powerful method for converting an oxime into an amide.[6][7] For cyclic oximes, this reaction results in a ring-expanded lactam.[8]
Workflow:
Caption: Beckmann Rearrangement Workflow for 5,5-Dimethylpiperidin-2-one Synthesis.
Experimental Protocol (Hypothetical):
-
Oximation: 4,4-Dimethylcyclopentanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in an alcoholic solvent. The reaction mixture is typically heated to drive the formation of the corresponding oxime.
-
Rearrangement: The isolated 4,4-dimethylcyclopentanone oxime is treated with a strong acid, such as concentrated sulfuric acid, polyphosphoric acid (PPA), or trifluoroacetic acid.[7] The reaction is heated, inducing the rearrangement of the alkyl group anti to the oxime's hydroxyl group, leading to the ring-expanded lactam.
-
Workup and Purification: The reaction mixture is neutralized and the product is extracted with an organic solvent. Purification is typically achieved through recrystallization or column chromatography.
Causality: The choice of acid catalyst is critical. Stronger acids facilitate the protonation of the hydroxyl group, converting it into a good leaving group (water), which is essential for initiating the rearrangement. The stereochemistry of the oxime (syn or anti) determines which alkyl group migrates, though for a symmetrical ketone like this, only one lactam product is formed.
Schmidt Reaction of 4,4-Dimethylcyclopentanone
The Schmidt reaction offers an alternative route to lactams from ketones using hydrazoic acid (HN₃) in the presence of a strong acid.[9][10]
Workflow:
Caption: Schmidt Reaction Workflow for 5,5-Dimethylpiperidin-2-one Synthesis.
Experimental Protocol (Hypothetical):
-
Reaction Setup: 4,4-Dimethylcyclopentanone is dissolved in a non-reactive solvent and treated with a strong acid (e.g., sulfuric acid).
-
Addition of Azide: A solution of sodium azide in the same acid is added dropwise to the ketone solution at a controlled temperature, generating hydrazoic acid in situ.
-
Reaction and Quenching: The reaction is stirred until completion, monitored by TLC. The mixture is then carefully quenched by pouring it onto ice and neutralizing with a base.
-
Extraction and Purification: The product is extracted with an organic solvent and purified by standard methods.
Causality: The strong acid protonates the carbonyl group, activating it for nucleophilic attack by the azide. Subsequent rearrangement with the loss of dinitrogen gas drives the formation of the ring-expanded lactam. This method avoids the isolation of the potentially unstable oxime intermediate.
Spectroscopic and Structural Analysis (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A singlet integrating to 6H for the two equivalent methyl groups at the C5 position.
-
A multiplet (likely a triplet) for the methylene protons at the C6 position adjacent to the nitrogen.
-
A multiplet (likely a triplet) for the methylene protons at the C3 position adjacent to the carbonyl group.
-
A multiplet for the methylene protons at the C4 position.
-
A broad singlet for the N-H proton, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon (C2) in the range of 170-180 ppm.
-
A signal for the quaternary carbon (C5) bearing the two methyl groups.
-
Signals for the two methyl carbons.
-
Signals for the three methylene carbons (C3, C4, and C6).
-
Infrared (IR) Spectroscopy
-
A strong absorption band for the C=O (amide I) stretch, typically in the region of 1640-1680 cm⁻¹.
-
An N-H stretching vibration band around 3200-3400 cm⁻¹.
-
C-H stretching bands for the alkyl groups just below 3000 cm⁻¹.
Mass Spectrometry (MS)
-
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 127.
-
Common fragmentation patterns for lactams include the loss of CO and subsequent ring fragmentation.
Reactivity and Applications in Drug Development
The chemical reactivity of 5,5-dimethylpiperidin-2-one is characteristic of a secondary lactam. The nitrogen atom can be alkylated or acylated, and the carbonyl group can undergo reduction. The protons on the carbon alpha to the carbonyl group may exhibit some acidity and can be involved in condensation reactions under appropriate basic conditions.
A significant application of 5,5-dimethylpiperidin-2-one is its use as a building block in the synthesis of pharmacologically active compounds. A notable example is its use in the preparation of a derivative that acts as a selective allosteric modulator for the metabotropic glutamate receptor 5 (mGluR5).[1] Allosteric modulators offer a sophisticated mechanism for fine-tuning receptor activity and are of great interest for treating neurological and psychiatric disorders, including schizophrenia and cognitive deficits.[1] The synthesis described in the patent involves the N-arylation of 5,5-dimethylpiperidin-2-one.[1]
Safety and Handling
While a specific safety data sheet for 5,5-dimethylpiperidin-2-one is not widely available, general precautions for handling piperidine derivatives should be followed. These compounds can be irritants and may be harmful if swallowed or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
5,5-Dimethylpiperidin-2-one is a structurally interesting and synthetically accessible lactam with demonstrated potential in medicinal chemistry. While a comprehensive experimental characterization is not yet fully documented in the public domain, its synthesis can be confidently approached through established methodologies like the Beckmann rearrangement or the Schmidt reaction. Its role as a precursor to a selective mGluR5 allosteric modulator highlights the value of this scaffold in the development of novel therapeutics. Further research into the synthesis, characterization, and exploration of the biological activities of derivatives of 5,5-dimethylpiperidin-2-one is warranted and holds promise for the discovery of new drug candidates.
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